![molecular formula C10H11N5O B2878382 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1779132-22-7](/img/structure/B2878382.png)
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a pyrimidine ring, making it a unique and versatile molecule.
科学的研究の応用
Cancer Research: CDK2 Inhibition
This compound has been identified as a novel inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising therapeutic agents for cancer treatment due to their ability to target tumor cells selectively. Studies have shown that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, indicating potential use in anticancer therapies .
Drug Discovery: Pyrrolidine Scaffold
The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to create drugs for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing biological activity. The pyrrolidine scaffold’s versatility in drug discovery is highlighted by its role in the development of selective androgen receptor modulators (SARMs) and other biologically active compounds .
Pharmacology: Antiproliferative Activities
In pharmacology, the compound’s derivatives have been evaluated for their antiproliferative activities against cancer cell lines. They have shown moderate to high efficacy, with some derivatives displaying potent dual activity against cell lines and CDK2, making them candidates for further pharmacological investigations .
Biochemistry: Enzymatic Inhibitory Activity
The compound’s derivatives have demonstrated significant enzymatic inhibitory activity against CDK2/cyclin A2, a complex involved in the progression of the cell cycle. This activity is crucial for inducing apoptosis in tumor cells, which is a desired effect in the development of anticancer drugs .
Molecular Biology: Cell Cycle and Apoptosis
In molecular biology, the compound has been associated with altering cell cycle progression and inducing apoptosis within cancer cells. This is particularly important in the study of cancer pathogenesis and the development of targeted therapies that can induce cell death in cancerous cells .
Chemical Engineering: Synthesis and Design
From a chemical engineering perspective, the compound’s structure allows for the synthesis and design of novel derivatives with potential therapeutic applications. The pyrrolidine ring’s non-planarity and stereogenicity enable the creation of diverse structures with varying biological profiles, which is essential in the design of new drugs .
Antimicrobial and Antitubercular Activities
Compounds with the [1,2,4]triazolo[4,3-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-tubercular effects. This suggests potential applications in the development of new treatments for infectious diseases .
FABP Inhibition for Metabolic Disorders
Derivatives of this compound have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Inhibiting fatty acid-binding proteins (FABPs) can be a strategic approach in managing these metabolic disorders .
作用機序
Target of Action
The primary target of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This results in a significant alteration in cell cycle progression, leading to the inhibition of cell growth .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM respectively . It also induces apoptosis within HCT cells .
特性
IUPAC Name |
pyrrolidin-1-yl([1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c16-9(14-3-1-2-4-14)8-5-11-10-13-12-7-15(10)6-8/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKKTMGZNZRZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN3C=NN=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

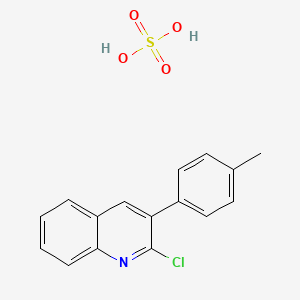
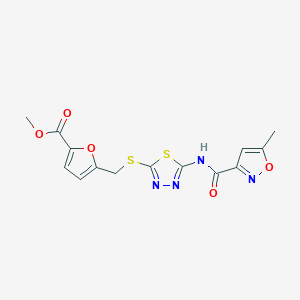
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)
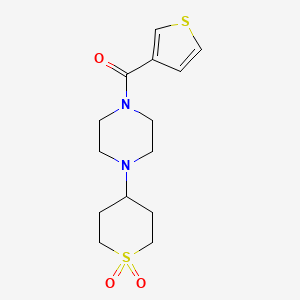
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2878306.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2878309.png)
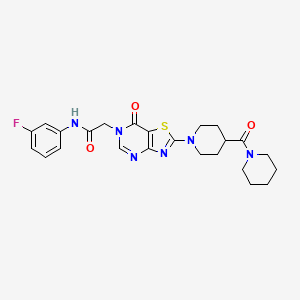
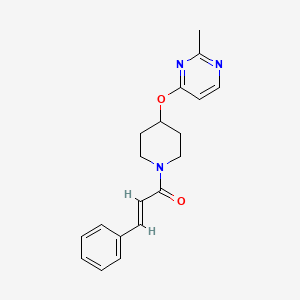


![1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone](/img/structure/B2878318.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
![1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2878322.png)